Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone molecular structure
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone
Abstract
This technical guide provides a comprehensive analysis of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone, a complex organic molecule featuring a cycloalkyl aryl ketone scaffold functionalized with a tertiary aminomethyl group. While its direct precursor, Cyclopentyl phenyl ketone, is a known intermediate in pharmaceutical synthesis, this guide focuses on the structural characteristics, a proposed synthetic pathway, and the analytical methodologies required for the elucidation of its more complex derivative. We will delve into the mechanistic underpinnings of its synthesis via the Mannich reaction, predict its spectral characteristics for structural confirmation, and discuss its potential applications within drug discovery and medicinal chemistry. This document is intended for researchers and professionals in organic synthesis and drug development, offering expert insights into the molecular architecture and practical considerations for handling this class of compounds.
Chemical Identity and Physicochemical Properties
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is structurally derived from Cyclopentyl phenyl ketone (CAS 5422-88-8)[1][2]. The addition of the 4-(pyrrolidinomethyl) group significantly alters its chemical properties, particularly its polarity, basicity, and molecular weight.
The parent compound, Cyclopentyl phenyl ketone, is a pale yellow oil used as an intermediate in the synthesis of pharmaceuticals like ketamine[2][3][4]. The target molecule, by incorporating a basic pyrrolidine moiety, is expected to exhibit increased water solubility upon protonation and a higher boiling point due to its larger mass and stronger intermolecular forces.
Table 1: Calculated and Known Physicochemical Properties
| Property | Cyclopentyl phenyl ketone (Precursor) | Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone (Target Compound) | Reference |
| CAS Number | 5422-88-8 | Not assigned | [1][2][5][6] |
| Molecular Formula | C₁₂H₁₄O | C₁₇H₂₃NO | [5] |
| Molecular Weight | 174.24 g/mol | 257.38 g/mol | [1][5] |
| Appearance | Pale Yellow Liquid/Oil | Expected to be a viscous oil or low-melting solid | [2][4] |
| Boiling Point | 136-140 °C @ 16 Torr | Expected to be significantly higher | [2][7] |
| Density | ~1.036 g/cm³ | Expected to be ~1.0-1.1 g/cm³ | [2] |
| Solubility | Chloroform, Methanol (Slightly) | Soluble in organic solvents; soluble in aqueous acid | [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | 20.31 Ų | [5] |
| XLogP3 | 3.1 | 3.6 (Estimated) | [7] |
Molecular Structure Analysis
The molecular architecture of Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is composed of three distinct functional domains, each contributing to its overall chemical behavior.
-
Cyclopentyl Group : A five-membered aliphatic ring that provides a non-polar, sterically bulky component. Its flexibility and conformation can influence receptor binding and metabolic stability.
-
Phenyl Ketone Linker : This aromatic ketone core is the chromophore of the molecule. The carbonyl group (C=O) is a key site for nucleophilic attack and a hydrogen bond acceptor[4]. It is an electron-withdrawing group that deactivates the phenyl ring towards electrophilic substitution.
-
4-(Pyrrolidinomethyl) Moiety : This group is a classic "Mannich base" structure, introduced at the para-position of the phenyl ring. It contains a basic tertiary amine (the pyrrolidine nitrogen), which can be protonated to form a water-soluble salt. This moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.
Caption: Core components of the molecular structure.
Synthesis via Mannich Reaction
The most direct and industrially scalable route to synthesize Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone is through the Mannich reaction.[8] This is a three-component condensation involving the starting ketone (Cyclopentyl phenyl ketone), formaldehyde, and a secondary amine (pyrrolidine).[9] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Causality and Mechanism
-
Formation of the Iminium Ion : Pyrrolidine, a secondary amine, reacts with formaldehyde to form a highly electrophilic iminium cation (specifically, the N,N-dimethylenepyrrolidinium ion). This is the key electrophile in the reaction.
-
Electrophilic Attack : The phenyl ring of Cyclopentyl phenyl ketone acts as the nucleophile. Although the carbonyl group is deactivating, the ring is sufficiently activated to attack the iminium ion. The substitution occurs predominantly at the para-position due to the steric hindrance at the ortho-positions created by the bulky cyclopentyl ketone moiety.
-
Deprotonation : The resulting intermediate is deprotonated to restore the aromaticity of the phenyl ring, yielding the final Mannich base product.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Mannich Aminomethylation
This protocol is a representative procedure based on established Mannich reactions for aromatic ketones.[10]
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Cyclopentyl phenyl ketone (1.0 eq) in absolute ethanol.
-
Amine and Aldehyde Addition : To the stirred solution, add pyrrolidine (1.2 eq) followed by an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Reaction : Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the residue with water and basify with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extraction : Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification : Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil via silica gel column chromatography, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure product.
Structural Elucidation and Analytical Characterization
Confirming the molecular structure of the synthesized product is critical. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and composition.
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Predicted Observations and Rationale |
| ¹H NMR | Aromatic Region : Two doublets (an AA'BB' system) around 7.2-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.[11]Benzylic Protons : A sharp singlet around 3.6-3.8 ppm, integrating to 2H, for the -CH₂- group between the phenyl ring and the pyrrolidine nitrogen.Pyrrolidine Protons : Multiplets around 2.5-2.8 ppm (protons adjacent to N) and 1.7-1.9 ppm (other ring protons).Cyclopentyl Protons : A multiplet around 3.6-3.8 ppm for the single proton alpha to the carbonyl, with other protons appearing as multiplets between 1.6-2.0 ppm. |
| ¹³C NMR | Carbonyl : A signal far downfield, around 198-202 ppm.[11]Aromatic Carbons : Four distinct signals for the 1,4-disubstituted ring, including the ipso-carbon attached to the ketone and the ipso-carbon attached to the aminomethyl group.Benzylic Carbon : A signal around 60-65 ppm for the -CH₂- group.Aliphatic Carbons : Signals in the 25-55 ppm range corresponding to the carbons of the pyrrolidine and cyclopentyl rings. |
| Mass Spec. (EI) | Molecular Ion (M⁺) : A peak at m/z = 257, corresponding to the molecular weight of the compound.Key Fragments : A prominent peak at m/z = 84 (pyrrolidinomethyl cation, [C₅H₁₀N]⁺) resulting from benzylic cleavage. Another significant fragment at m/z = 188 after loss of the pyrrolidine ring. |
| IR Spectroscopy | C=O Stretch : A strong, sharp absorption band around 1680-1695 cm⁻¹ for the aryl ketone.[12]C-H Stretch (Aromatic) : Peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic) : Peaks just below 3000 cm⁻¹.C-N Stretch : A moderate absorption in the 1100-1250 cm⁻¹ region. |
Potential Applications and Research Context
While specific biological activities for Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone are not documented, its structural motifs suggest several areas of potential interest for drug development professionals.
-
CNS-Active Agents : The precursor is an intermediate for ketamine, an NMDA receptor antagonist.[3] The addition of the aminomethyl group could modulate central nervous system (CNS) activity, making it a candidate for screening in neurological or psychiatric disease models.
-
Enzyme Inhibition : Ketone bodies and their derivatives can act as signaling molecules and modulate enzymatic processes.[13][14] The electrophilic carbonyl carbon, combined with the overall molecular shape, makes this compound a potential candidate for screening as a protease or kinase inhibitor.[15]
-
Scaffold for Library Synthesis : As a Mannich base, the compound is a versatile synthetic intermediate.[16] The tertiary amine can be quaternized, or the ketone can be reduced to an alcohol[3] or converted to other functional groups, providing a platform for generating a library of diverse chemical entities for high-throughput screening.
Conclusion
Cyclopentyl 4-(pyrrolidinomethyl)phenyl ketone represents a synthetically accessible and chemically intriguing molecule. Its structure is a logical extension of a known pharmaceutical precursor, incorporating a Mannich base moiety that imparts properties desirable in drug discovery. This guide has detailed its core structural features, proposed a robust synthetic protocol based on established chemical principles, and outlined the necessary analytical framework for its unambiguous characterization. For researchers in medicinal chemistry, this compound serves as a valuable building block and a potential lead structure for developing novel therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79464, Cyclopentylphenylmethanone. PubChem. [Link]
-
Piras, M., et al. (2022). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. [Link]
-
Adeva-Andany, M. M., et al. (2019). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. Current Medicinal Chemistry. [Link]
-
Chirita, C., et al. (2017). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Farmacia. [Link]
-
Wang, C., et al. (2020). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Molecules. [Link]
-
LaManna, J. C., et al. (2023). Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research. Nutrients. [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]
-
ClinicalTrials.gov (2024). The Effect of Acute Ketone Monoester Supplementation on Glucose Oxidation During Exercise. U.S. National Library of Medicine. [Link]
-
Azizi, N., & Saeidi, M. (2006). Mannich reaction of β-ketoesters, aldehydes, and primary amines. ResearchGate. [Link]
-
Wang, Y., et al. (2015). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Hans Journal of Chemistry. [Link]
-
NIST (n.d.). Cyclopentanone. NIST Chemistry WebBook. [Link]
Sources
- 1. Cyclopentylphenylmethanone | C12H14O | CID 79464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLOPENTYL PHENYL KETONE | 5422-88-8 [chemicalbook.com]
- 3. Buy Cyclopentyl phenyl ketone (EVT-458555) | 5422-88-8 [evitachem.com]
- 4. CAS 5422-88-8: Cyclopentyl phenyl ketone | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. caymanchem.com [caymanchem.com]
- 7. echemi.com [echemi.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 11. CYCLOPENTYL PHENYL KETONE(5422-88-8) 1H NMR spectrum [chemicalbook.com]
- 12. Cyclopentanone [webbook.nist.gov]
- 13. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances [ouci.dntb.gov.ua]
- 14. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Amino ketone synthesis by addition [organic-chemistry.org]
